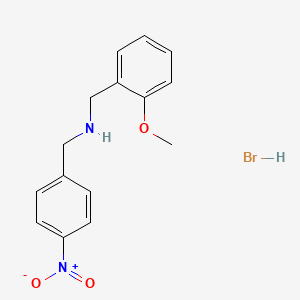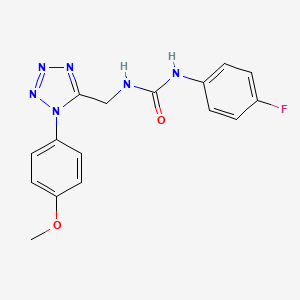
1-(4-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of tetrazole, which is a five-membered heterocyclic compound that contains four nitrogen atoms and one carbon atom. The synthesis method of this compound involves the reaction between 4-fluoroaniline and 4-methoxyphenyl isocyanate, followed by the reaction with sodium azide and subsequent reduction with hydrogen gas.
科学的研究の応用
Synthesis and Characterization
Researchers have explored the synthesis and characterization of urea derivatives, providing foundational knowledge for understanding their properties and potential applications. For instance, the study on the reactions of isocyanatobenzoyl chloride and carbomethoxyphenyl isocyanate with aminotetrazole demonstrates the synthesis of various urea derivatives, showcasing the versatility of urea compounds in chemical synthesis (Peet, 1987).
Material Science Applications
Urea derivatives have found applications in material science, such as in the development of low molecular weight hydrogelators. These compounds exhibit properties that are tunable based on the identity of the anion, illustrating the potential for creating materials with specific characteristics (Lloyd & Steed, 2011).
Pharmaceutical Research
In the pharmaceutical domain, urea derivatives have been investigated for their enzyme inhibition and anticancer properties. Research on unsymmetrical 1,3-disubstituted ureas highlights their potential in enzyme inhibition and anticancer investigations, underscoring the therapeutic potential of these compounds (Mustafa, Perveen & Khan, 2014).
Optical and Electronic Applications
The exploration of urea derivatives in the context of optical and electronic applications is another area of interest. Studies on cross-linkable hole-transporting materials derived from urea compounds for polymer light-emitting diodes indicate the role of these materials in enhancing device performance (Cheng et al., 2011).
Environmental and Biological Studies
Urea derivatives also play a role in environmental and biological studies. For example, the interaction of urea with fluoride ions to investigate the nature of urea-fluoride interaction provides insights into the chemical behavior of these compounds in various conditions (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-8-6-13(7-9-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBPYHZMJDAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)

![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)
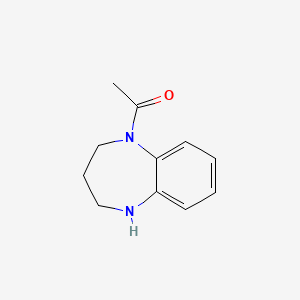

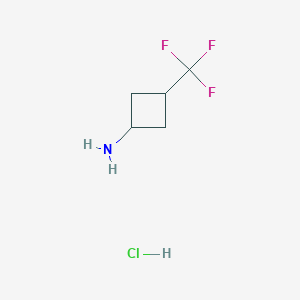

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

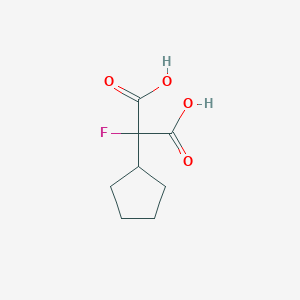

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

